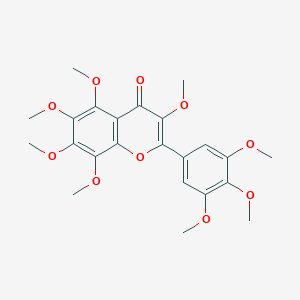
Exoticin
描述
Exoticin is an organic compound . It is a solid compound, usually appearing as white crystals . It has high thermal stability and solubility . In terms of its chemical structure, Exoticin contains multiple ring structures and functional groups, which can give Exoticin specific properties and reaction activity .
Molecular Structure Analysis
Exoticin has a molecular formula of C23H26O10 . It includes multiple ring structures and functional groups, which can give Exoticin specific properties and reaction activity .Physical And Chemical Properties Analysis
Exoticin has a molecular weight of 462.45 and a density of 1.31±0.1 g/cm3 . Its melting point is 127-129 °C and its boiling point is 641.5±55.0 °C .科学研究应用
异种和遗传学:Xiao等人(1998年)的研究讨论了利用野生物种进行遗传改良,重点关注了野生稻亲缘种Oryza rufipogon的一个种质。他们发现了这种物种中的有益等位基因,可以改善栽培稻米的某些特性(Xiao et al., 1998)。
物理学中的异种原子:李方初(2015年)回顾了异种原子的结构和性质,特别是在原子和高能物理的背景下(Li Fang-cu, 2015)。
生态学中的异种植物:Hierro、Maron和Callaway(2005年)的一篇论文讨论了研究异种植物在其原生和引入地区的重要性,以了解植物入侵(Hierro, Maron, & Callaway, 2005)。
异种植物的药用:Silva等人(2014年)的民族药理评估调查了植物的使用,包括对人类和动物寄生虫病的异种物种(Silva et al., 2014)。
作用机制
Target of Action
Exoticin, a natural product isolated from the leaves of Nicotiana plumbaginifolia , has been found to exhibit antinociceptive and neuropharmacological activities
Mode of Action
It is known that the interaction of a compound with its targets can lead to changes at the molecular and cellular levels . These changes can affect the function of the target proteins, alter cellular processes, and ultimately lead to the observed pharmacological effects
Biochemical Pathways
The biochemical pathways affected by Exoticin are currently unknown. It is common for natural compounds like exoticin to interact with multiple targets and affect various biochemical pathways . These interactions can lead to changes in cellular processes and contribute to the compound’s overall pharmacological effects
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound significantly impact its bioavailability and therapeutic potential . . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic efficacy .
Result of Action
It is known that exoticin exhibits antinociceptive and neuropharmacological activities These effects suggest that Exoticin may interact with targets involved in pain perception and neurological processes
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
安全和危害
属性
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-25-12-9-11(10-13(26-2)17(12)27-3)16-20(29-5)15(24)14-18(28-4)21(30-6)23(32-8)22(31-7)19(14)33-16/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMNGQLSQXRGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exoticin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for Exoticin's analgesic effect?
A: Exoticin's analgesic effect appears to be mediated by its interaction with a specific variant of the mu-opioid receptor. This variant is a truncated 6-transmembrane (6TM) form, distinct from the more common 7-transmembrane (7TM) form. [] Research has shown that Exoticin analgesia is eliminated in mice lacking the 6TM variant, but can be restored by reintroducing the 6TM variant into these mice. [] This suggests a highly specific interaction between Exoticin and the 6TM mu-opioid receptor, which is responsible for its pain-relieving effects.
Q2: What is the chemical structure of Exoticin?
A: Exoticin is a polymethoxyflavone, also known as 3,3',4',5,5',6,7,8-octamethoxyflavone. [] Its structure consists of a flavone backbone with eight methoxy groups attached to it.
Q3: What is the significance of Exoticin's interaction with the 6TM mu-opioid receptor?
A: The 6TM mu-opioid receptor variant has been linked to a reduced side effect profile compared to the full-length 7TM receptor. [] Therefore, Exoticin's selective activation of the 6TM receptor offers a potential avenue for developing analgesics with fewer side effects, such as respiratory depression, constipation, and dependence, which are commonly associated with traditional mu-opioid agonists. []
Q4: What other biological activities have been reported for Exoticin?
A: In addition to its analgesic properties, Exoticin, along with other polymethoxyflavones isolated from Nicotiana plumbaginifolia, have shown significant antioxidant [] and anxiolytic activities in preclinical studies. [] These findings suggest that Exoticin may have a multifaceted pharmacological profile with potential therapeutic benefits beyond pain management.
Q5: Where can I find more information about the analytical methods used to characterize Exoticin?
A: Several studies have used various spectroscopic techniques to characterize Exoticin, including UV, 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and MS. [, ] These techniques provide detailed information about the compound's structure and purity. You can find detailed descriptions of these methods and their application to Exoticin characterization within the referenced research papers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





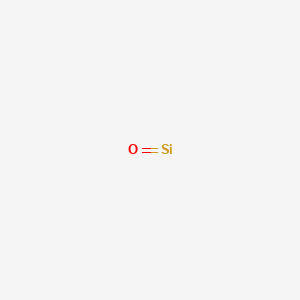
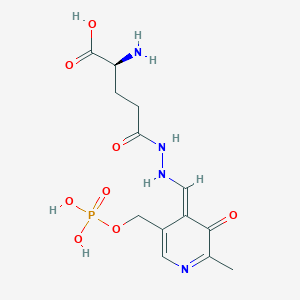

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
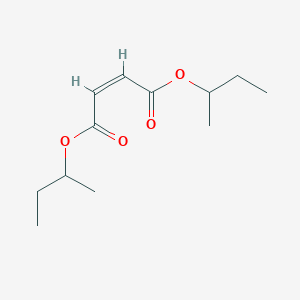
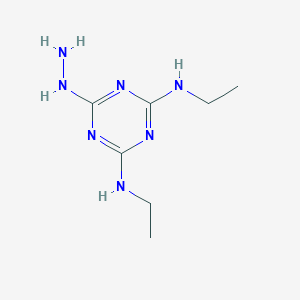
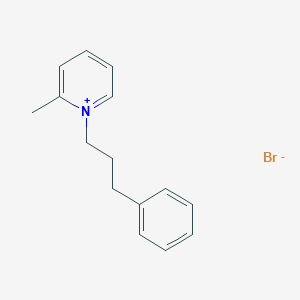

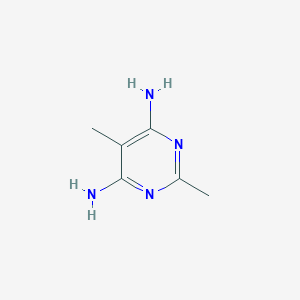
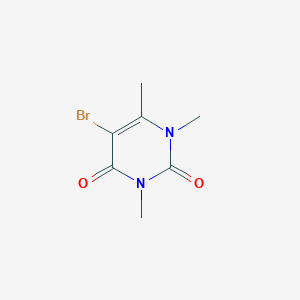

![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)